molecular formula C26H26FNO4 B15329407 Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B15329407
M. Wt: 435.5 g/mol
InChI Key: RJYASJYIIVRJNV-UHFFFAOYSA-N
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Description

Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a quinoline core substituted with cyclopropyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps, starting from readily available precursors. One common route involves the mechanochemical Suzuki–Miyaura coupling reaction of 4-bromoquinoline with 4-fluorophenylboric acid, followed by Minisci C–H alkylation and oxidation Heck coupling . These reactions are carried out under eco-friendly conditions, emphasizing the use of green chemistry principles.

Industrial Production Methods

For large-scale production, the synthesis route is optimized for efficiency and scalability. The mechanochemical approach is particularly advantageous due to its reduced solvent usage and energy requirements. The key intermediate, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, is produced in high yields and purity, facilitating the subsequent steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its combination of cyclopropyl and fluorophenyl groups enhances its stability and efficacy compared to other quinoline derivatives .

Properties

IUPAC Name

methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO4/c1-32-24(31)15-20(30)14-19(29)12-13-22-25(16-8-10-18(27)11-9-16)21-4-2-3-5-23(21)28-26(22)17-6-7-17/h2-5,8-13,17,19-20,29-30H,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYASJYIIVRJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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